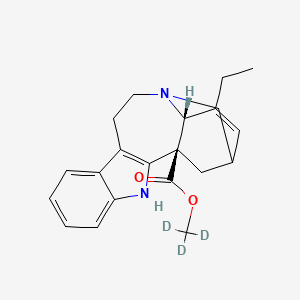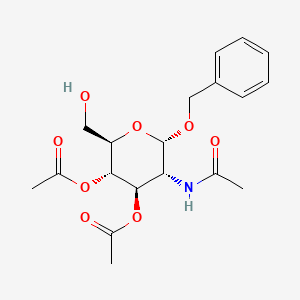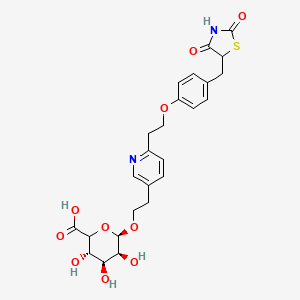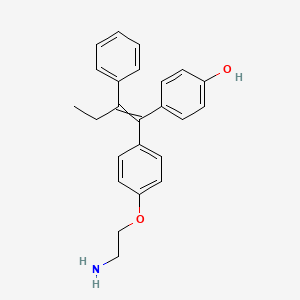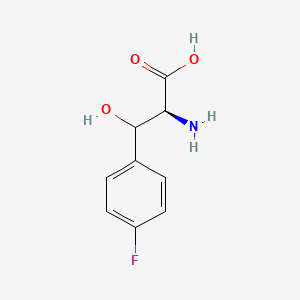
Mono-poc Tenofovir
Übersicht
Beschreibung
Mono-poc Tenofovir (also referred to as TDF) is a nucleotide analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infections. It is a prodrug, meaning that it is converted to its active form, tenofovir diphosphate, inside the body. TDF is highly effective at suppressing HIV replication and has been used in combination with other antiretroviral drugs to provide an effective treatment for HIV-1. TDF has also been studied for its potential use as a prophylactic agent in HIV-1 prevention.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Aktivität
Mono-poc Tenofovir wurde auf sein Potenzial als Anti-HIV-Mittel untersucht {svg_1}. Forscher haben die anti-HIV-Aktivität von mono- und disubstituierten Phosphonamidat-Konjugaten von Tenofovir synthetisiert und bewertet {svg_2}. Die Studie ergab, dass die Konjugation der lipophilen Amidbindung mit nukleotid-basiertem Tenofovir die anti-HIV-Aktivität verbessern könnte {svg_3}.
Prodrug-Ansätze
Um die Bioverfügbarkeit von phosphatsubstituierten Analogen zu verbessern, die aufgrund des Vorhandenseins von ionisierbaren, negativ geladenen Gruppen eine geringe Bioverfügbarkeit aufweisen, wurden Prodrug-Ansätze vorgeschlagen {svg_4}. Bei diesen Ansätzen wird die Hydroxylgruppe von Phosphonaten in Tenofovir mit der Aminogruppe verschiedener Aminosäuren und anderer langer Fettsäureester-Kohlenwasserstoffketten konjugiert {svg_5}.
Vergleichende Studien mit Tenofovir Alafenamid (TAF)
Vergleichende Studien wurden mit Tenofovir Alafenamid (TAF) und this compound durchgeführt {svg_6}. Zwei Fettsäureamid-Konjugate von TAF wurden synthetisiert und zur vergleichenden Studie mit TAF und Tenofovir-Konjugaten bewertet {svg_7}.
HIV-Management
Tenofovir ist einer der neueren, besser verträglicheren Nukleosid-Reverse-Transkriptase-Inhibitoren auf dem Markt und ist ein Eckpfeiler vieler antiretroviraler Therapiekombinationen {svg_8}. Es ist jetzt in zwei verschiedenen Formulierungen erhältlich, Tenofovirdisoproxilfumarat (TDF) und Tenofoviralafenamid (TAF), die sich stark in ihrer Pharmakokinetik unterscheiden, was sich auf ihre Wirksamkeit und Sicherheit auswirkt {svg_9}.
Hepatitis-B-Behandlung
Tenofovir wird auch zur Behandlung des Hepatitis-B-Virus (HBV) eingesetzt {svg_10}. In den letzten zwei Jahrzehnten gab es erhebliche Fortschritte bei der Kontrolle von HBV und der Reduzierung der Inzidenz von Zirrhose und hepatozellulärem Karzinom aufgrund von HBV {svg_11}.
SARS-COV-2-Infektion
Tenofovir ist kommerziell als zwei Prodrugs erhältlich, Tenofovirdisoproxilfumarat (TDF), synthetisiert, um die orale Bioverfügbarkeit von Tenofovir zu erhöhen, und Tenofoviralafenamid (TAF), das später entwickelt wurde, um das Risiko von TDF-Nierentoxizität und Veränderungen der Knochendichte zu verringern {svg_12}. Diese Prodrugs wurden für die SARS-COV-2-Infektion umgewidmet {svg_13}.
Wirkmechanismus
Target of Action
Mono-poc Tenofovir, also known as Tenofovir disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary targets are the HIV-1 virus and the Hepatitis B virus . These viruses are responsible for HIV infection and Hepatitis B respectively . Tenofovir disoproxil works by inhibiting an enzyme called reverse transcriptase , which is necessary for viral production in HIV-infected individuals .
Mode of Action
Tenofovir disoproxil is absorbed and converted to its active form, tenofovir, a nucleoside monophosphate (nucleotide) analog . Tenofovir is then converted to the active metabolite, tenofovir diphosphate , a chain terminator, by constitutively expressed enzymes in the cell . This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, and gets incorporated into the viral DNA, causing premature termination of DNA elongation, thereby inhibiting the activity of HIV reverse transcriptase .
Biochemical Pathways
Tenofovir disoproxil undergoes hydrolysis in vivo to liberate tenofovir, the active part of the molecule . The process occurs in two stages. In the first 72 hours, Tenofovir disoproxil is de-esterified, forming the tenofovir monoester intermediate by abiotic and enzymatic processes associated in the extracellular medium . In the second step, the monoester is removed from the culture medium by intracellular processes .
Pharmacokinetics
Tenofovir is a nucleotide analog (NA) of adenosine 50-mono-phosphate . In its parent form, tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . Tenofovir monoester appeared rapidly with a median Tmax of 0.5 h followed by a rapid monophasic decline with a geometric mean t½ of 26 min . Tenofovir monoester Cmax was 131.6 ng/mL and AUC 0–4 was 93.3 ng·h/mL .
Result of Action
The result of the action of Tenofovir disoproxil is the inhibition of the viral reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals . This leads to decreased viral replication and management of HIV viral load .
Action Environment
The action of Tenofovir disoproxil can be influenced by environmental factors. For instance, the presence of drug residues in several environmental matrices, such as soil, sewage, and surface and treated waters, can potentially lead to risk for aquatic species . Furthermore, Tenofovir isoproxil monoester has partial antiviral activity and has shown to be persistent, maintaining a residual concentration after 16 days, indicating the need to continue the research on methods of this product total removal from the aquatic environment .
Safety and Hazards
Mono-POC Tenofovir should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice .
Zukünftige Richtungen
Tenofovir, another nucleotide analog used extensively for HIV treatment and pre-exposure prophylaxis (PrEP), has also been hypothesized as effective in COVID-19 . No data on Tenofovir’s efficacy in coronavirus infections other than COVID-19 are currently available, although information relating to SARS-CoV-2 infection is starting to come out .
Biochemische Analyse
Biochemical Properties
Mono-POC Tenofovir is a nucleotide analog of adenosine 50-mono-phosphate . It is a dianion at physiologic pH and has poor membrane permeability and low oral bioavailability . To improve these properties, this compound is commercially available as a prodrug . It interacts with various enzymes and proteins, including reverse transcriptase, an enzyme crucial for the replication of HIV .
Cellular Effects
This compound exerts its effects on various types of cells, particularly immune cells like T cells . It influences cell function by inhibiting viral replication, thereby preventing the progression of HIV infection . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The active form of this compound, Tenofovir, acts as a chain terminator during the synthesis of new viral DNA . It competes with deoxyadenosine 5’-triphosphate, leading to premature termination of the growing DNA chain and thus inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
This compound shows a time-dependent effect in laboratory settings. It is initially hydrolyzed to form a monoester intermediate, which is then removed from the culture medium by intracellular processes . Over time, this leads to a significant reduction in the concentration of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage
Metabolic Pathways
This compound is involved in several metabolic pathways. After absorption, it is converted to its active form, Tenofovir, a process that involves various enzymes . The active form, Tenofovir, is then further metabolized to Tenofovir diphosphate .
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718877 | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211364-69-1 | |
| Record name | Tenofovir isoproxil monoester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENOFOVIR ISOPROXIL MONOESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Mono-POC Tenofovir and why is it relevant in the context of Tenofovir disoproxil fumarate (TDF) manufacturing?
A1: this compound (5) is identified as a specified unknown impurity during the process development of Tenofovir disoproxil fumarate (TDF) []. TDF is an antiretroviral medication used to treat HIV infection and chronic hepatitis B. Impurities in pharmaceutical manufacturing are inevitable, but their identification and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.
Q2: What analytical techniques were used to characterize this compound and other impurities in the study?
A2: While the abstract doesn't explicitly state the specific analytical techniques used, it mentions that the research describes the "synthesis and characterization" of the impurities. This suggests that techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and possibly Infrared Spectroscopy (IR) were likely employed for structural confirmation and identification of this compound and other related compounds [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







